molecular formula C13H10N2O7S B14634197 2,6-Dinitrophenyl phenylmethanesulfonate CAS No. 56620-20-3

2,6-Dinitrophenyl phenylmethanesulfonate

Cat. No.: B14634197
CAS No.: 56620-20-3
M. Wt: 338.29 g/mol
InChI Key: PDTVWFWYDVANGE-UHFFFAOYSA-N
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Description

2,6-Dinitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,6-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the sulfonate group. The reaction conditions often require a non-aqueous environment to prevent the formation of undesired pyridinium salts .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials . The reaction is typically carried out under mild conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines and alcohols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones and other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2,6-Dinitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitrophenyl phenylmethanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The nitro groups on the phenyl ring also contribute to its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenyl phenylmethanesulfonate: Similar in structure but with nitro groups at different positions.

    2,6-Dinitrophenyl benzoate: Similar in structure but with a benzoate ester group instead of a sulfonate ester.

    2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a sulfonate ester.

Uniqueness

2,6-Dinitrophenyl phenylmethanesulfonate is unique due to the specific positioning of the nitro groups and the presence of the sulfonate ester group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .

Properties

CAS No.

56620-20-3

Molecular Formula

C13H10N2O7S

Molecular Weight

338.29 g/mol

IUPAC Name

(2,6-dinitrophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H10N2O7S/c16-14(17)11-7-4-8-12(15(18)19)13(11)22-23(20,21)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

PDTVWFWYDVANGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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